2,5-Dimethylhex-3-ene

Alkene thermochemistry Stability comparison Heat of hydrogenation

2,5-Dimethylhex-3-ene (CAS 15910-22-2) is a branched internal alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol. It exists as a mixture of (E)- and (Z)-stereoisomers, with the (E)-isomer (CAS 692-70-6) being the thermodynamically favored and more stable configuration due to reduced steric hindrance between the isopropyl groups.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 15910-22-2
Cat. No. B14006228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylhex-3-ene
CAS15910-22-2
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC(C)C=CC(C)C
InChIInChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3
InChIKeyKNCMKWVOMRUHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylhex-3-ene (CAS 15910-22-2): A Symmetrical Internal Alkene for Specialized Organic Synthesis


2,5-Dimethylhex-3-ene (CAS 15910-22-2) is a branched internal alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol [1]. It exists as a mixture of (E)- and (Z)-stereoisomers, with the (E)-isomer (CAS 692-70-6) being the thermodynamically favored and more stable configuration due to reduced steric hindrance between the isopropyl groups [2]. The compound is characterized by a symmetrically substituted double bond that confers distinct reactivity patterns and makes it a valuable substrate in fundamental studies of alkene thermochemistry, stereochemistry, and reaction mechanisms [3].

Why 2,5-Dimethylhex-3-ene Cannot Be Replaced by Unbranched Alkenes or Positional Isomers


2,5-Dimethylhex-3-ene is often categorized alongside other C₈ alkenes such as octenes or positional isomers like 2,5-dimethyl-2-hexene, but its structural and stereochemical features preclude straightforward substitution. The symmetric placement of isopropyl groups creates a sterically congested environment around the double bond that markedly alters its thermodynamic stability relative to unbranched analogs [1]. Additionally, the internal position of the double bond dictates the regiochemical outcomes of key reactions like oxidative cleavage, where it yields a single aldehyde product, whereas positional isomers with different double bond placement produce complex mixtures . These differences directly impact both the predictability of synthetic transformations and the physical properties relevant to separation and purification workflows.

Quantitative Evidence Guide for Differentiating 2,5-Dimethylhex-3-ene from Close Analogs


Thermodynamic Stability: (E)-2,5-Dimethylhex-3-ene Exhibits Lower Heat of Hydrogenation than Unbranched 3-Hexene

The thermodynamic stability of (E)-2,5-dimethylhex-3-ene is quantitatively superior to that of unsubstituted 3-hexene due to hyperconjugative stabilization from the isopropyl substituents . This increased stability is directly reflected in the heat of hydrogenation (ΔrH°), a standard measure of alkene stability where a more negative value indicates a less stable alkene .

Alkene thermochemistry Stability comparison Heat of hydrogenation

Gas-Phase Thermochemistry: Distinct Enthalpy of Formation Separates (E)-Isomer from (Z)-Isomer

The gas-phase standard enthalpy of formation (ΔfH°gas) provides a fundamental benchmark for distinguishing between the stereoisomers of 2,5-dimethylhex-3-ene [1]. The (E)-isomer exhibits a more negative ΔfH°gas compared to the (Z)-isomer, consistent with its greater thermodynamic stability arising from reduced steric strain [2].

Enthalpy of formation Stereoisomer differentiation Gas-phase thermochemistry

Hydrogenation Selectivity: trans-2,5-Dimethyl-3-hexene Forms as a Distinct Product from 2,5-Dimethyl-2,4-hexadiene

In the catalytic hydrogenation of a model feed containing the conjugated diolefin 2,5-dimethyl-2,4-hexadiene over a Ni catalyst, the reaction produces equal amounts of two alkene products: 2,5-dimethyl-2-hexene and trans-2,5-dimethyl-3-hexene [1]. This equimolar product distribution demonstrates that trans-2,5-dimethyl-3-hexene is a specific, isolable product that can be obtained in predictable yield under controlled hydrogenation conditions, in contrast to other potential diolefin-derived alkenes that would yield different product ratios.

Selective hydrogenation Diolefin conversion Product distribution

Oxidative Cleavage Product Specificity: Yields a Single Aldehyde Versus Mixed Products from Oct-4-ene Isomers

Oxidative cleavage of 2,5-dimethylhex-3-ene produces exclusively isobutyraldehyde (2-methylpropanal), a single four-carbon aldehyde product, due to the symmetric substitution pattern of the double bond . In contrast, oxidative cleavage of oct-4-ene, while also producing butanal, yields it as a mixture of E and Z isomers that may require separation, and other positional isomers of octene would produce complex aldehyde/ketone mixtures .

Oxidative cleavage Aldehyde synthesis Product purity

Physical Property Differentiation: Boiling Point and Vapor Pressure Distinguish Stereoisomers

The physical properties of 2,5-dimethylhex-3-ene stereoisomers provide practical means for isomer identification and separation [1]. The (E)-isomer exhibits a boiling point of 102.0 ± 0.0 °C at 760 mmHg, which is distinct from the (Z)-isomer, reported at 98.5 °C (371.8 K) [1]. Additionally, the vapor pressure of the (E)-isomer is 39.6 ± 0.1 mmHg at 25 °C, a parameter relevant to storage and handling volatility .

Boiling point Vapor pressure Stereoisomer identification

Recommended Application Scenarios Where 2,5-Dimethylhex-3-ene Provides Verifiable Advantages


Synthesis of Isobutyraldehyde via Oxidative Cleavage

2,5-Dimethylhex-3-ene is the preferred alkene substrate for the targeted synthesis of isobutyraldehyde via oxidative cleavage because it yields exclusively this single aldehyde product, eliminating the need for complex separation of isomeric or multi-component mixtures that arise from alternative alkenes like oct-4-ene or 3-octene . This specificity translates to higher isolated yields and reduced purification costs.

Alkene Thermochemistry Research and Computational Model Validation

The well-established thermochemical data for 2,5-dimethylhex-3-ene—including gas-phase enthalpy of formation (ΔfH°gas = -28.56 kcal/mol for the (E)-isomer) and heat of hydrogenation (ΔrH° = -26.82 ± 0.05 kcal/mol)—makes it an ideal reference compound for calibrating computational chemistry models and validating DFT calculations on alkene stability and reactivity [1]. Its branched structure provides a more stringent test of steric and electronic parameterization than simpler unbranched alkenes.

Living Carbocationic Polymerization Initiator Component

2,5-Dimethyl-3-hexene, in combination with BCl₃, has been established as an effective initiating system for the living carbocationic polymerization of isobutylene in methyl chloride at -30 °C, enabling the production of narrow-dispersity polyisobutylenes with controlled molecular weight . The trans-2,5-diacetoxy derivative further extends this utility, producing linear t-chlorine-telechelic polyisobutylenes under homogeneous conditions with initiator efficiencies approaching 100% when electron donors like DMSO are employed [1].

Stereochemical Studies of Asymmetric Epoxidation

The (E)-2,5-dihydroxy derivative of 2,5-dimethylhex-3-ene serves as a challenging tertiary allylic alcohol substrate in Katsuki-Sharpless asymmetric epoxidation studies, demonstrating that even sterically congested tertiary alcohols can undergo enantioselective epoxidation to afford optically active epoxy alcohols in 70% enantiomeric excess . This application is distinct from simpler primary or secondary allylic alcohols and validates catalyst systems for demanding substrates.

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